molecular formula C17H13N5OS2 B4227495 3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B4227495
M. Wt: 367.5 g/mol
InChI Key: VPUAXBJTSJWLHJ-UHFFFAOYSA-N
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Description

“3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbonyl compounds.

    Introduction of Pyridinyl and Thienyl Groups: These groups can be introduced through nucleophilic substitution reactions or via coupling reactions using reagents like palladium catalysts.

    Final Assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

  • Use of high-pressure reactors for cyclization reactions.
  • Employment of continuous flow reactors for large-scale synthesis.
  • Implementation of purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

“3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of “3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Pyridine Derivatives: Compounds with pyridine rings and various functional groups.

    Thiophene Derivatives: Compounds with thiophene rings and different substituents.

Uniqueness

“3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine” is unique due to its specific combination of pyridinyl, thienyl, and triazole moieties, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

[3-pyridin-3-yl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-16(14-6-3-9-25-14)22-17(19-11-13-5-2-8-24-13)20-15(21-22)12-4-1-7-18-10-12/h1-10H,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAXBJTSJWLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine
Reactant of Route 3
3-(Pyridin-3-YL)-N-[(thiophen-2-YL)methyl]-1-(thiophene-2-carbonyl)-1H-1,2,4-triazol-5-amine

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